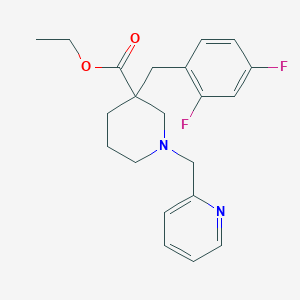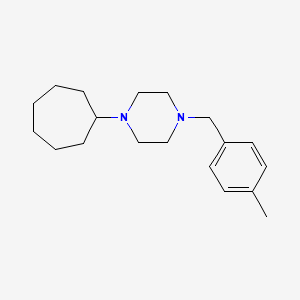![molecular formula C13H14N6O4 B5986521 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. MNAT belongs to the class of triazine derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one is not fully understood. However, studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are proteins that play a key role in the apoptotic process. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits potent anticancer activity against a variety of cancer cell lines. However, 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one also has some limitations. It is relatively unstable in aqueous solutions, and it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one. One area of research is the development of more stable analogs of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one that exhibit improved solubility and bioavailability. Another area of research is the development of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one-based drug delivery systems, such as liposomes or nanoparticles, that can improve the targeting and delivery of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one to cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one and to identify potential biomarkers for predicting response to 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one treatment.
Métodos De Síntesis
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitroaniline in the presence of morpholine. Other methods include the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrophenyl isocyanate in the presence of morpholine or the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrobenzoyl chloride in the presence of morpholine.
Aplicaciones Científicas De Investigación
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been extensively studied for its potential use in the treatment of cancer. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to exhibit synergistic effects when used in combination with other anticancer drugs, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
4-morpholin-4-yl-6-(3-nitroanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-13-16-11(14-9-2-1-3-10(8-9)19(21)22)15-12(17-13)18-4-6-23-7-5-18/h1-3,8H,4-7H2,(H2,14,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJIWDHQOSDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986487.png)
![7-(2-chloro-5-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986489.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B5986493.png)
![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5986500.png)
![methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)